molecular formula C14H25N3O4 B13778564 Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B13778564
M. Wt: 299.37 g/mol
InChI Key: BEUGOCAGDJJKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is an organic compound with a complex structure that includes a tert-butyl ester, an azidoethyl group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as tert-butyl bromoacetate and azidoethylamine, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitro compounds, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and drug development, where it can be used to attach therapeutic agents to targeting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to the presence of the azido group, which allows for specific reactions such as click chemistry. This makes it particularly valuable in applications requiring precise molecular modifications .

Properties

IUPAC Name

tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-13(2,3)21-12(18)9-11-8-10(6-7-16-17-15)19-14(4,5)20-11/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUGOCAGDJJKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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